molecular formula C22H15FN8O3 B14924601 N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B14924601
M. Wt: 458.4 g/mol
InChI Key: FKYVSPFSIYOKDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~7~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a fluorobenzyl group, a pyrazolyl group, and a nitrophenyl group

Preparation Methods

The synthesis of N7-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and triazolopyrimidine intermediates. The synthetic route often includes the following steps:

    Preparation of Pyrazole Intermediate: The pyrazole intermediate can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Formation of Triazolopyrimidine Core: The triazolopyrimidine core is formed by reacting the pyrazole intermediate with a suitable aldehyde and an amine in the presence of a catalyst.

    Introduction of Fluorobenzyl and Nitrophenyl Groups:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce production costs.

Chemical Reactions Analysis

N~7~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and triazolopyrimidine rings, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~7~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of certain enzymes involved in disease pathways.

    Pharmacology: Research focuses on its pharmacokinetic properties and its potential use as a drug candidate.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N7-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes and pathways, which may be beneficial in the treatment of diseases.

Comparison with Similar Compounds

N~7~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

    Indole Derivatives: Indole derivatives have a different core structure but may exhibit similar biological activities due to their aromatic nature and ability to interact with biological targets.

The uniqueness of N7-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H15FN8O3

Molecular Weight

458.4 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C22H15FN8O3/c23-16-6-4-14(5-7-16)12-29-9-8-20(28-29)27-21(32)19-11-18(26-22-24-13-25-30(19)22)15-2-1-3-17(10-15)31(33)34/h1-11,13H,12H2,(H,27,28,32)

InChI Key

FKYVSPFSIYOKDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=NC=NN3C(=C2)C(=O)NC4=NN(C=C4)CC5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.